1-Cyclooctyl-3-phenylprop-2-yn-1-one
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Overview
Description
1-Cyclooctyl-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C17H20O It is characterized by a cyclooctyl group attached to a phenylprop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclooctyl-3-phenylprop-2-yn-1-one typically involves the reaction of cyclooctyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclooctyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Cyclooctyl-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclooctyl-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Cyclohexyl-3-phenylprop-2-yn-1-one: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
1-Phenyl-2-propyn-1-one: Lacks the cyclooctyl group, making it less bulky and potentially less active in certain reactions.
Uniqueness: 1-Cyclooctyl-3-phenylprop-2-yn-1-one is unique due to its larger cyclooctyl group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
918638-71-8 |
---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-cyclooctyl-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H20O/c18-17(14-13-15-9-5-4-6-10-15)16-11-7-2-1-3-8-12-16/h4-6,9-10,16H,1-3,7-8,11-12H2 |
InChI Key |
HHJOJVSFXXTSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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